![molecular formula C10H13BrNO5P B14286428 4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate CAS No. 138949-87-8](/img/structure/B14286428.png)
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a bromoacetamido group, an ethyl linker, and a phenyl dihydrogen phosphate moiety. This compound is of interest due to its unique chemical structure and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate typically involves multiple steps. One common method includes the bromination of an acetamidoethyl phenyl precursor, followed by phosphorylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The phosphate group can be hydrolyzed, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while hydrolysis can produce simpler phosphate compounds.
科学的研究の応用
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The phosphate group may also play a role in modulating the compound’s interactions with biological molecules.
類似化合物との比較
Similar Compounds
- 4-[2-(2-Chloroacetamido)ethyl]phenyl dihydrogen phosphate
- 4-[2-(2-Iodoacetamido)ethyl]phenyl dihydrogen phosphate
- 4-[2-(2-Fluoroacetamido)ethyl]phenyl dihydrogen phosphate
Uniqueness
4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate is unique due to the presence of the bromoacetamido group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. This uniqueness can be leveraged in specific applications where the bromo group offers advantages in terms of reactivity and selectivity.
特性
CAS番号 |
138949-87-8 |
|---|---|
分子式 |
C10H13BrNO5P |
分子量 |
338.09 g/mol |
IUPAC名 |
[4-[2-[(2-bromoacetyl)amino]ethyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H13BrNO5P/c11-7-10(13)12-6-5-8-1-3-9(4-2-8)17-18(14,15)16/h1-4H,5-7H2,(H,12,13)(H2,14,15,16) |
InChIキー |
MBGFBADQDCPNBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCNC(=O)CBr)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


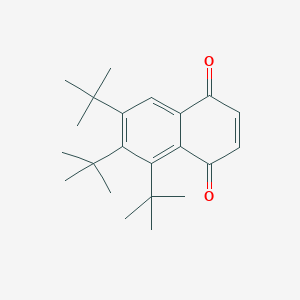
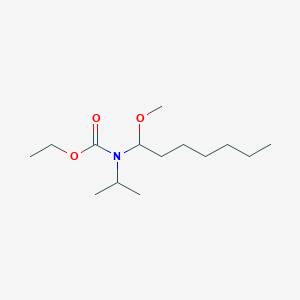
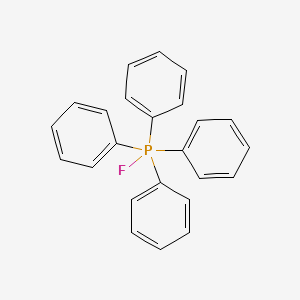
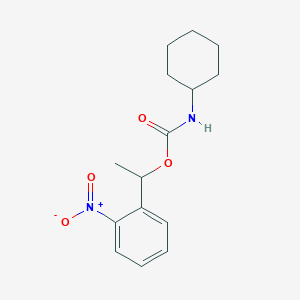
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
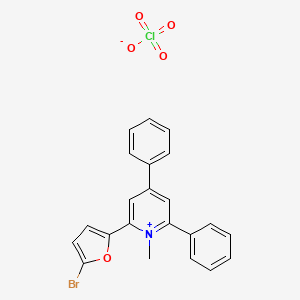

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
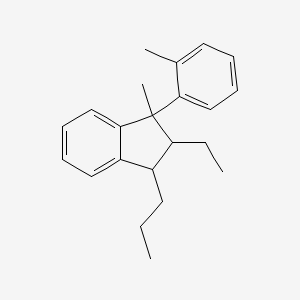
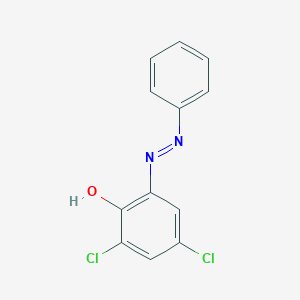

![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
